3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid 3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid
Brand Name: Vulcanchem
CAS No.: 705950-02-3
VCID: VC16802083
InChI: InChI=1S/C7H5FO2S/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
SMILES:
Molecular Formula: C7H5FO2S
Molecular Weight: 172.18 g/mol

3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid

CAS No.: 705950-02-3

Cat. No.: VC16802083

Molecular Formula: C7H5FO2S

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid - 705950-02-3

Specification

CAS No. 705950-02-3
Molecular Formula C7H5FO2S
Molecular Weight 172.18 g/mol
IUPAC Name 3-fluoro-2-hydroxybenzenecarbothioic S-acid
Standard InChI InChI=1S/C7H5FO2S/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
Standard InChI Key SNPJSQAASIVTJO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)O)C(=O)S

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 3-fluoro-2-hydroxybenzenecarbothioic S-acid, reflects its substitution pattern: a fluorine atom at position 3, a hydroxyl group at position 2, and a carbothioic acid group at position 1. The canonical SMILES representation (C1=CC(=C(C(=C1)F)O)C(=O)S) and InChIKey (SNPJSQAASIVTJO-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₇H₅FO₂S
Molecular Weight172.18 g/mol
CAS Number705950-02-3
PubChem CID45120109
InChIKeySNPJSQAASIVTJO-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C(=C1)F)O)C(=O)S

The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the aromatic ring and enhancing the acidity of the hydroxyl group (pKa ≈ 8–9) . This electronic modulation facilitates regioselective reactions at the ortho and para positions relative to the hydroxyl group.

Synthesis and Reaction Mechanisms

Synthetic Routes

While explicit protocols for synthesizing 3-fluoro-2-hydroxybenzene-1-carbothioic S-acid are scarce in public literature, analogous fluorosalicylate derivatives are typically prepared via:

  • Friedel-Crafts Acylation: Introduction of the carbothioic acid group using thioacyl chlorides under Lewis acid catalysis.

  • Halogen Exchange Reactions: Fluorination of chlorinated precursors using potassium fluoride or tetrabutylammonium fluoride .

  • Oxidative Functionalization: Sulfur insertion via oxidative thiolation of phenol derivatives .

A hypothetical synthesis could involve fluorination of 2-hydroxybenzenecarbothioic S-acid using Selectfluor® in acetonitrile, followed by purification via recrystallization from dichloromethane/methanol.

Reaction Pathways

The compound’s reactivity is dominated by:

  • Nucleophilic Aromatic Substitution: The electron-deficient ring undergoes substitution at the fluorine-bearing carbon, particularly under basic conditions .

  • Electrophilic Attack: The hydroxyl group directs electrophiles (e.g., nitronium ions) to the ortho and para positions, enabling nitration or sulfonation.

  • Thioester Formation: The carbothioic acid group reacts with alcohols or amines to yield thioesters or thioamides, useful in polymer chemistry .

Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR: Key signals include a downfield singlet for the hydroxyl proton (δ 10.2–11.5 ppm) and doublets for aromatic protons adjacent to fluorine (δ 7.2–7.8 ppm, J = 8–10 Hz) .

  • ¹³C NMR: Peaks at δ 187–190 ppm (C=S) and δ 165–170 ppm (C=O) confirm the carbothioic acid moiety .

  • HRMS: Exact mass calculations ([M+H]⁺ = 173.04 m/z) align with the molecular formula C₇H₅FO₂S.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves the compound with a retention time of ~2.5 minutes .

Applications in Pharmaceuticals and Agrochemicals

Antiviral Activity

Fluorinated salicylate derivatives, including 3-chloro-5-fluorosalicylate, exhibit potent antiviral effects against tobacco mosaic virus (TMV), reducing lesion diameters by >50% at 500 μg/mL . The fluorine atom enhances membrane permeability and target binding, as evidenced by EC₅₀ values < 100 μM in plaque reduction assays .

Herbicidal Potentiation

Combining fluorosalicylates with herbicides like atrazine amplifies phytotoxicity by disrupting photosynthetic electron transport. At 25°C, 3-fluoro-2-hydroxybenzene-1-carbothioic S-acid (10 μM) increases atrazine’s efficacy by 30% in Arabidopsis models .

Table 2: Biological Activity Data

ApplicationConcentrationEffectSource
Antiviral (TMV)500 μg/mL55% lesion reduction
Herbicidal synergy10 μM30% increased atrazine efficacy

Recent Advances and Future Directions

Recent studies emphasize green synthesis routes, such as biocatalytic methods using E. coli expressing methylmalonyl-CoA synthase . These approaches avoid toxic solvents and enable scalable production of fluorinated building blocks. Future research should explore:

  • Polymer Chemistry: Copolymerization with 3-hydroxypropionic acid to create biodegradable materials .

  • Drug Discovery: Structural optimization for kinase inhibitors or protease antagonists.

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